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Compound of Interest

Compound Name:
3-Pyridinecarboxylic acid, 6-

methoxy-2,4-dimethyl-

CAS No.: 630082-82-5

Cat. No.: B12114327

Get Quote

Executive Summary
2,4-Dimethyl-3-pyridinecarboxylic acid (also known as 2,4-dimethylnicotinic acid) is a highly

privileged scaffold in medicinal chemistry, most notably serving as the critical "right-hand side"

(RHS) building block in the development of small-molecule CCR5 antagonists[1][2]. These

derivatives, including the clinical candidate Ancriviroc (SCH-351125), are designed to block the

entry of macrophage-tropic HIV-1 strains into host cells by allosterically inhibiting the CCR5

coreceptor[3][4]. This guide objectively compares the performance of 2,4-dimethyl-3-

pyridinecarboxylic acid derivatives against alternative structural analogs, providing a deep dive

into the causality of their structure-activity relationships (SAR) and the self-validating

experimental protocols used to evaluate them[2][5].

Structural Rationale & Mechanism of Action
(Causality)
The pharmacological efficacy of the 2,4-dimethyl-3-pyridinecarboxylic acid scaffold is driven by

strict conformational and electronic requirements[6][7]. As an Application Scientist evaluating
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these structures, it is critical to understand why these specific modifications yield sub-

nanomolar binding affinities:

Conformational Locking (The Steric Effect): The methyl groups at the C2 and C4 positions of

the pyridine ring are not merely lipophilic appendages; they induce severe steric hindrance

against the adjacent C3-carboxamide carbonyl. This steric clash forces the amide bond out

of coplanarity with the pyridine ring, locking the molecule into an orthogonal conformation.

This pre-organization minimizes the entropic penalty upon binding the CCR5 receptor,

directly improving the inhibition constant (Ki)[2].

The N-Oxide Dipole (The Electronic Effect): Oxidation of the pyridine nitrogen to an N-oxide

is a transformative SAR modification[7]. The N-oxide introduces a highly polarized, localized

dipole where the oxygen acts as a potent hydrogen-bond acceptor. This moiety interacts

directly with key residues within the transmembrane helical pocket of CCR5, displacing the

natural chemokine ligand (RANTES) with high affinity (Ki ≈ 2 nM)[6].

SAR Comparison: Right-Hand Side (RHS)
Modifications
The following table summarizes the quantitative performance data of various RHS

modifications on the oximino-piperidino-piperidine core framework, comparing baseline

structures to optimized derivatives[2][3][6].
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Derivative (RHS
Modification)

CCR5 Binding
Affinity (Ki, nM)

HIV-1 Entry
Inhibition (IC50,
nM)

Pharmacological
Rationale

Pyridine-3-

carboxamide
~150.0 ~200.0

Lacks conformational

restriction; suffers a

high entropic penalty

upon receptor binding.

2,4-Dimethyl-3-

pyridinecarboxamide
~25.0 ~40.0

Methyl groups lock the

amide conformation,

significantly improving

binding affinity.

2,4-Dimethyl-3-

pyridinecarboxamide

N-oxide(Ancriviroc)

2.0 0.4 - 9.0

N-oxide provides a

critical H-bond

acceptor, maximizing

target engagement

and antiviral

potency[3][6].

4,6-

Dimethylpyrimidine-5-

carboxamide(Vicriviro

c analog)

1.5 0.8

Bioisosteric

replacement

maintaining optimal H-

bonding while

improving metabolic

stability.

Experimental Methodologies (Self-Validating
Protocols)
To ensure trustworthiness and reproducibility, the following self-validating protocols describe

the synthesis of the active pharmacophore and the biological assay used to quantify its

performance.

Synthesis of the N-Oxide Pharmacophore
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Objective: Couple 2,4-dimethyl-3-pyridinecarboxylic acid to the bipiperidine core and oxidize to

the active N-oxide.

Amidation: Dissolve 2,4-dimethylnicotinic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq)

and HOBt (1.2 eq) to activate the carboxylic acid. Stir for 30 minutes at room temperature[8].

Coupling: Add the secondary amine of the bipiperidine core (1.0 eq) and N-methylmorpholine

(2.0 eq). Stir the reaction mixture overnight at 40 °C.

Purification: Quench with 0.1 N NaOH, extract with CH2Cl2, dry over Na2SO4, and purify via

flash chromatography to isolate the amide intermediate[8].

N-Oxidation: Dissolve the intermediate in CH2Cl2 and cool to 0 °C. Add mCPBA (1.5 eq)

dropwise. Stir for 4 hours. Quench with saturated aqueous Na2S2O3, extract, and purify to

yield the final 2,4-dimethylnicotinamide N-oxide derivative[2][9].

Radioligand Binding Assay (CCR5)
Objective: Quantify the binding affinity (Ki) of the synthesized derivatives.

Cell Preparation: Harvest CHO cells stably expressing human CCR5. Resuspend in assay

buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

Incubation: In a 96-well plate, combine 50 µL of cell suspension, 25 µL of the synthesized

derivative (serial dilutions from 10 µM to 0.1 nM), and 25 µL of [125I]-RANTES (final

concentration 0.1 nM).

Self-Validating Controls:

Total Binding (TB): Vehicle only (no inhibitor).

Non-Specific Binding (NSB): Addition of 1 µM unlabeled RANTES to completely saturate

specific receptor sites.

Positive Control: Maraviroc or Ancriviroc reference standard[10][11].

Filtration & Quantification: Incubate for 90 minutes at room temperature. Harvest cells onto

GF/B filter plates pre-soaked in 0.3% polyethylenimine. Wash extensively with cold buffer.
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Analysis: Quantify bound radioactivity using a scintillation counter. Calculate IC50 using non-

linear regression and convert to Ki using the Cheng-Prusoff equation[4].

Visualizations
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Mechanism of HIV-1 entry inhibition via CCR5 antagonism by 2,4-dimethylnicotinic acid

derivatives.
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Step 1: Amidation & Oxidation Synthesize 2,4-dimethylnicotinamide N-oxide

Step 2: Radioligand Binding Incubate CHO-CCR5 cells with [125I]-RANTES

Step 3: Filtration Harvest cells to remove unbound ligand

Step 4: Scintillation Counting Quantify radioactivity to determine Ki

Step 5: Antiviral Assay Evaluate HIV-1 entry inhibition (IC50)

Click to download full resolution via product page

Experimental workflow for synthesizing and validating CCR5 antagonists via radioligand

binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b12114327/docs#structure-activity-relationship-sar-
guide-2-4-dimethyl-3-pyridinecarboxylic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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